2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Lipophilicity Drug design Physicochemical profiling

2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS 887266-81-1) is a di-substituted phenylacetic acid derivative bearing a bromine atom at the ortho position and a trifluoromethoxy (–OCF₃) group at the meta position of the phenyl ring. With a molecular formula of C₉H₆BrF₃O₃ and a molecular weight of 299.04 g·mol⁻¹, it belongs to the class of halogenated trifluoromethoxy aromatic carboxylic acids widely employed as bifunctional building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
CAS No. 887266-81-1
Cat. No. B1273230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethoxy)phenylacetic acid
CAS887266-81-1
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br
InChIInChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyAGFBPCUCBYAIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethoxy)phenylacetic Acid (CAS 887266-81-1): Core Identity and Procurement-Relevant Properties


2-Bromo-5-(trifluoromethoxy)phenylacetic acid (CAS 887266-81-1) is a di-substituted phenylacetic acid derivative bearing a bromine atom at the ortho position and a trifluoromethoxy (–OCF₃) group at the meta position of the phenyl ring . With a molecular formula of C₉H₆BrF₃O₃ and a molecular weight of 299.04 g·mol⁻¹, it belongs to the class of halogenated trifluoromethoxy aromatic carboxylic acids widely employed as bifunctional building blocks in medicinal chemistry and agrochemical synthesis . The compound is commercially available at purities of 95% (AKSci, MolCore) and 99% (Apollo Scientific, distributed via Sigma-Aldrich), and is supplied as a white crystalline solid intended exclusively for research and further manufacturing use .

Workflow

CNS-penetrant candidate synthesis; bifunctional building block for iterative Pd-catalyzed sequences

Selection Logic

Balanced LogD near zero with reactive C–Br handle; avoids inert C–F and sluggish C–Cl coupling

Procurement Context

99% purity grade with COA/MSDS documentation; off-the-shelf availability for publication-quality work

2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: Why In-Class Analogs Cannot Be Freely Interchanged


Superficially similar phenylacetic acid derivatives—including those with alternative halogens (F, Cl) at the 2-position or a trifluoromethyl (–CF₃) group in place of –OCF₃—exhibit materially different physicochemical profiles, reactivity, and metabolic stability that preclude straightforward substitution . The ortho-bromine atom of the target compound provides a uniquely balanced leaving-group aptitude for Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) that is not matched by the fluoro or chloro analogs [1]. Simultaneously, the electron-withdrawing –OCF₃ substituent confers a distinct lipophilicity and electronic character compared to the –CF₃ analog, as quantified by the LogP and ionization constant (pKₐ) differences documented in Section 3 . These compound-specific properties directly govern synthetic efficiency, pharmacokinetic behavior of derived candidates, and ultimate procurement value.

2-Fluoro analog is inert to cross-coupling

C–F bond dissociation energy (~486 kJ·mol⁻¹) prohibits Pd(0) oxidative addition; cannot serve as a synthetic handle.

2-Chloro analog requires forcing conditions

Higher C–Cl BDE (~399 kJ·mol⁻¹) demands elevated temperatures and specialized ligands, potentially degrading sensitive substrates.

–CF₃ analog shifts lipophilicity and ionization profile

Lower LogP (~3.10 vs 3.49) and different LogD at pH 7.4 alter CNS permeability prediction and formulation behavior.

2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP/LogD) Differentiation: 2-Br-5-OCF₃ vs. 2-Br-5-CF₃ and 2-F-5-OCF₃ Analogs

The target compound (2-Br-5-OCF₃) exhibits a predicted ACD/LogP of 3.49 and a LogD (pH 7.4) of −0.04, compared to the 2-Br-5-CF₃ analog which has a LogP of 3.095 and a TPSA of 37.3 Ų (vs. 46.53 Ų for the target) . The difference of approximately 0.4 LogP units translates to a ~2.5-fold higher theoretical membrane partitioning for the –OCF₃ compound under neutral pH conditions. At physiological pH 7.4, the LogD of −0.04 for the target indicates a compound that is nearly equally distributed between aqueous and lipid phases, whereas the –CF₃ analog (lacking the ether oxygen) is expected to be more lipophilic in the ionized state . This difference is critical for central nervous system (CNS) penetration optimization, where a LogD near zero is often preferred.

Lipophilicity (LogP/LogD)
Cross-study comparable
Target LogP: 3.49; LogD (pH 7.4): −0.04; TPSA: 46.53 Ų
vs 2-Br-5-CF₃ ΔLogP +0.40
ΔTPSA +9.23 Ų

Supports CNS penetration optimization context; near-neutral LogD balances passive permeability and solubility requirements.

ACD/Labs predicted values; review in assay context.

Lipophilicity Drug design Physicochemical profiling

Acid Strength (pKₐ) Differentiation: 2-Br-5-OCF₃ vs. 2-Halogen-5-CF₃ Analogs

The predicted pKₐ of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid is 3.85 ± 0.10 . This value is marginally lower (stronger acid) than the closely related 2-chloro-5-(trifluoromethyl)phenylacetic acid, which has a predicted pKₐ of 3.90 ± 0.10 . A ΔpKₐ of 0.05 units corresponds to an approximately 12% higher degree of ionization at physiological pH for the target compound. More broadly, the electron-withdrawing –OCF₃ group (Hammett σₘ ≈ 0.38) combined with the ortho-bromine exerts a stronger acid-strengthening inductive effect than the –CF₃ group (σₘ ≈ 0.43 for CF₃ but exerting a different through-space effect due to lack of oxygen lone pairs), resulting in subtly different ionization behavior [1].

Acid Strength (pKₐ)
Class-level inference
Target pKₐ: 3.85 ± 0.10
ΔpKₐ (vs Cl-CF₃ analog) −0.05

Reported ionization context; may support salt formation screening with weaker bases.

ACD/Labs predicted; class-level electronic effect inference.

Ionization constant pKa Salt formation Formulation

Cross-Coupling Reactivity Gate: C–Br vs. C–Cl vs. C–F in Palladium-Catalyzed Reactions

The ortho-bromine substituent of the target compound provides a carbon–halogen bond dissociation energy (BDE) of approximately 336 kJ·mol⁻¹ (Cₐᵣᵧₗ–Br), compared to ~399 kJ·mol⁻¹ for Cₐᵣᵧₗ–Cl and ~486 kJ·mol⁻¹ for Cₐᵣᵧₗ–F [1]. This translates to a significantly lower activation barrier for oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura and Negishi cross-couplings at lower temperatures (typically 60–80 °C for Ar–Br vs. 100–120 °C for Ar–Cl) and with higher turnover numbers [2]. The 2-fluoro analog (886497-98-9) is essentially inert under standard Pd-catalyzed coupling conditions due to the extreme C–F bond strength, making it unsuitable as a cross-coupling building block. The 2-chloro analog (1000547-09-0) requires specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures to achieve comparable conversion [3].

Cross-Coupling Reactivity
Class-level inference
C–Br BDE ≈ 336 kJ·mol⁻¹; Suzuki at 60–80 °C
ΔBDE (vs C–Cl) −63 kJ·mol⁻¹

C–Br bond provides balanced reactivity for mild Pd-catalyzed coupling; fluoro analog essentially unreactive.

Gas-phase BDE reference values; coupling condition context-dependent.

Suzuki coupling Negishi coupling C–C bond formation Building block reactivity

Commercial Availability and Purity Grade: Direct Sourcing Comparison

The target compound (2-Br-5-OCF₃) is available at 99% purity from Apollo Scientific (distributed by Sigma-Aldrich) and at 95% purity from AKSci and MolCore, providing a verified high-purity supply chain . In contrast, the 2-chloro-5-(trifluoromethoxy)phenylacetic acid analog (1000547-09-0) is primarily available through custom synthesis channels with limited off-the-shelf stock, and the 2-iodo analog is not commercially listed at standard purity levels . The 2-bromo-5-(trifluoromethyl)phenylacetic acid analog (1214327-53-3) is available at 98% purity from Capot Chemical and 95% from CymitQuimica, but lacks the analytical certification breadth (COA, MSDS bundles) that accompanies the Sigma-Aldrich-distributed target compound [1].

Commercial Purity & Sourcing
Supporting evidence
99% (Apollo/Sigma-Aldrich); COA/MSDS available

Verified high-purity supply chain; sourcing reliability advantage over custom-synthesis analogs.

Availability assessment context; verify current lot specifications.

Commercial sourcing Purity specification Procurement Supply chain

Aqueous Solubility Projection: Impact of –OCF₃ vs. –CF₃ on Developability

The estimated aqueous solubility of the target compound at 25 °C is 41.3 mg·L⁻¹, based on the WSKOW v1.41 model using an estimated log Kₒw of 3.37 . This low solubility is characteristic of halogenated phenylacetic acids and is influenced by the combined effect of the hydrophobic bromine atom and the lipophilic –OCF₃ group. The –OCF₃ group contributes a Hansch π constant of approximately +1.04, compared to +0.88 for –CF₃, making the target compound modestly more lipophilic and less water-soluble than its –CF₃ counterpart [1]. This difference, while small on a LogP scale, can translate to a meaningful solubility differential in early-stage formulation screening where even 2-fold differences in aqueous solubility affect bioassay reliability.

Aqueous Solubility Projection
Supporting evidence
Est. 41.3 mg·L⁻¹ at 25 °C

Low solubility context; –OCF₃ group may require co-solvent adjustment in bioassays.

WSKOW v1.41 model estimate; verify experimentally under assay conditions.

Aqueous solubility Developability Lead optimization

2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Balanced LogD and Cross-Coupling Versatility

The near-neutral LogD (pH 7.4) of −0.04 combined with the moderate LogP of 3.49 makes 2-Bromo-5-(trifluoromethoxy)phenylacetic acid an ideal phenylacetic acid building block for central nervous system (CNS) drug discovery programs where both passive blood-brain barrier permeability and aqueous solubility are required . The ortho-bromine enables late-stage diversification via Suzuki-Miyaura coupling under mild conditions (60–80 °C), allowing rapid analog generation without degrading sensitive functional groups introduced earlier in the synthetic sequence [1]. This dual functionality is not simultaneously achievable with the 2-fluoro analog (inert to cross-coupling) or the 2-chloro analog (requires forcing conditions incompatible with many heterocyclic motifs).

Synthetic Methodology: Versatile Bifunctional Building Block for Iterative Pd-Catalyzed Sequences

The compound serves as a privileged bifunctional building block in which the carboxylic acid group can be orthogonally protected (as an ester) while the aryl bromide undergoes Pd(0)-catalyzed cross-coupling, enabling iterative synthetic strategies common in pharmaceutical route development . The C–Br bond's intermediate reactivity (BDE ~336 kJ·mol⁻¹) allows chemoselective coupling in the presence of other halogen substituents on the coupling partner, a selectivity window that is narrower with the more reactive iodo analog and unavailable with the unreactive fluoro analog [1]. This controlled reactivity reduces the need for protecting group manipulations and improves overall synthetic yield.

Agrochemical Intermediate: Trifluoromethoxy-Containing Phenylacetic Acid Scaffolds for Crop Protection Chemistry

The –OCF₃ group is a privileged substituent in modern agrochemical design due to its enhancement of metabolic stability and lipophilicity without the excessive electron-withdrawing character of –CF₃ that can lead to undesirable environmental persistence . 2-Bromo-5-(trifluoromethoxy)phenylacetic acid provides a direct entry into this chemical space, with the bromine atom serving as a synthetic handle for introducing heterocyclic pharmacophores common in fungicide and herbicide scaffolds [1]. The 99% purity grade available through Sigma-Aldrich ensures compliance with the analytical rigor demanded by agrochemical regulatory dossiers.

Physicochemical Tool Compound: pKₐ and LogD Reference Standard for Halogenated Phenylacetic Acid SAR

With a well-characterized predicted pKₐ of 3.85 and LogD profile (pH-dependent distribution from 1.65 at pH 5.5 to −0.04 at pH 7.4), this compound can serve as a reference standard in structure-activity relationship (SAR) studies exploring the impact of halogen/OCF₃ substitution patterns on ionization state, protein binding, and membrane partitioning . The systematic comparison against the –CF₃ analog (ΔLogP ≈ +0.4) provides a calibrated dataset for computational chemists building predictive models of substituent effects in drug design [1].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Near-neutral LogD with reactive C–Br handle
LogD/pKₐ-driven permeability and solubility context
Iterative Pd-catalyzed synthesis
Balanced C–Br reactivity for chemoselective coupling
Cross-coupling condition compatibility and yield consistency
Agrochemical intermediate research
–OCF₃ metabolic stability and high-purity grade
Regulatory dossier analytical rigor; purity documentation
Physicochemical SAR reference
Well-characterized pKₐ/LogD profile for calibration
Systematic comparison against –CF₃ analog dataset

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